Cas no 80854-59-7 (3-(4-nitrophenyl)but-2-enoic Acid)
3-(4-nitrophenyl)but-2-enoic Acid Chemical and Physical Properties
Names and Identifiers
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- (Z)-3-(4-nitrophenyl)but-2-enoic acid
- 3-(4-nitrophenyl)but-2-enoic Acid
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- Inchi: 1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-6-
- InChI Key: APEDXSVBRQSCED-SREVYHEPSA-N
- SMILES: OC(/C=C(/C)\C1C=CC(=CC=1)[N+](=O)[O-])=O
3-(4-nitrophenyl)but-2-enoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N498228-10mg |
3-(4-nitrophenyl)but-2-enoic Acid |
80854-59-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498228-50mg |
3-(4-nitrophenyl)but-2-enoic Acid |
80854-59-7 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N498228-100mg |
3-(4-nitrophenyl)but-2-enoic Acid |
80854-59-7 | 100mg |
$ 295.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041545-1g |
3-(4-Nitrophenyl)but-2-enoic acid |
80854-59-7 | 97% | 1g |
¥4569.00 | 2024-07-28 |
3-(4-nitrophenyl)but-2-enoic Acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-(4-nitrophenyl)but-2-enoic Acid
Introduction to 3-(4-nitrophenyl)but-2-enoic Acid (CAS No. 80854-59-7)
3-(4-nitrophenyl)but-2-enoic Acid, identified by its Chemical Abstracts Service (CAS) number 80854-59-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of a nitro group (-NO₂) substituent on a phenyl ring, coupled with a but-2-enoic acid moiety. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly in the development of novel therapeutic entities targeting inflammatory and metabolic disorders.
The nitro group in 3-(4-nitrophenyl)but-2-enoic Acid plays a pivotal role in its reactivity and biological activity. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This property is particularly useful in medicinal chemistry for constructing complex molecular frameworks through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Additionally, the conjugation between the nitro group and the double bond in the but-2-enoic acid moiety influences the compound's electronic properties, making it a versatile scaffold for designing molecules with tailored physicochemical properties.
In recent years, 3-(4-nitrophenyl)but-2-enoic Acid has been explored as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs. The but-2-enoic acid moiety is known to contribute to binding interactions with cyclooxygenase (COX) enzymes, which are central targets for NSAIDs. By incorporating a nitroaromatic group, researchers aim to modulate enzyme inhibition profiles and enhance selectivity against COX-2 over COX-1, thereby reducing gastrointestinal side effects associated with traditional NSAIDs. Preliminary studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity in preclinical models.
Another area of interest involves the application of 3-(4-nitrophenyl)but-2-enoic Acid in the development of antioxidants and chemopreventive agents. The nitro group serves as a site for redox transformations, allowing the compound to participate in radical scavenging reactions. This property is particularly relevant in contexts where oxidative stress contributes to disease pathogenesis, such as neurodegenerative disorders and cancer. Researchers have synthesized analogs of this compound that exhibit potent antioxidant activity in vitro, suggesting potential therapeutic applications in protecting against oxidative damage.
The synthetic utility of 3-(4-nitrophenyl)but-2-enoic Acid extends beyond pharmaceutical applications. In materials science, this compound has been investigated for its potential use as a monomer or intermediate in polymer synthesis. The presence of both an aromatic ring and a reactive double bond allows for polymerization via various routes, including free-radical and cationic polymerization. Functionalized polymers derived from this monomer could exhibit unique properties such as biodegradability or enhanced biocompatibility, making them suitable for biomedical applications.
Recent advancements in computational chemistry have further highlighted the significance of 3-(4-nitrophenyl)but-2-enoic Acid as a molecular scaffold. Molecular modeling studies have revealed that structural modifications around the nitro group and double bond can significantly alter binding affinities to target proteins. These insights have guided rational drug design efforts aimed at optimizing pharmacokinetic and pharmacodynamic profiles. By leveraging computational methods alongside experimental validation, researchers are accelerating the discovery of novel therapeutic agents derived from this compound.
The environmental impact of 3-(4-nitrophenyl)but-2-enoic Acid has also been examined in recent research. Studies have focused on its degradation pathways under various environmental conditions, including aquatic and soil ecosystems. Understanding these processes is crucial for assessing potential ecological risks associated with its use and disposal. Efforts are underway to develop environmentally benign synthetic routes that minimize waste generation and improve sustainability.
In conclusion, 3-(4-nitrophenyl)but-2-enoic Acid (CAS No. 80854-59-7) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features offer opportunities for designing innovative therapeutics while also serving as a valuable tool in synthetic chemistry research. As scientific understanding continues to evolve, further exploration of this compound is expected to yield novel insights and applications that will benefit multiple sectors.
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